4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid 4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13285573
InChI: InChI=1S/C8H11ClN2O2/c1-5(2)3-11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
SMILES: CC(C)CN1C=C(C(=N1)C(=O)O)Cl
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol

4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13285573

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
IUPAC Name 4-chloro-1-(2-methylpropyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H11ClN2O2/c1-5(2)3-11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Standard InChI Key PRGABHJTBLTMBI-UHFFFAOYSA-N
SMILES CC(C)CN1C=C(C(=N1)C(=O)O)Cl
Canonical SMILES CC(C)CN1C=C(C(=N1)C(=O)O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features a five-membered pyrazole ring with substituents at the 1-, 3-, and 4-positions (Figure 1). The isobutyl group (CH2CH(CH3)2-\text{CH}_2\text{CH}(\text{CH}_3)_2) at the 1-position introduces steric bulk, while the chlorine atom at the 4-position and the carboxylic acid (COOH-\text{COOH}) at the 3-position contribute to its reactivity and solubility profile .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H13ClN2O2\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight216.67 g/mol
Melting Point162–166°C (estimated)
SolubilitySlightly soluble in polar solvents

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum typically shows signals for the isobutyl methyl groups (δ0.91.1\delta \approx 0.9–1.1 ppm), pyrazole protons (δ6.87.5\delta \approx 6.8–7.5 ppm), and carboxylic acid proton (δ1213\delta \approx 12–13 ppm) .

  • IR: Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O–H stretch) confirm the presence of the carboxylic acid group.

Synthesis and Reaction Pathways

Synthetic Routes

A common synthesis involves multi-step reactions starting from 3-methylpyrazole derivatives. For example, the oxidation of 3-methyl-5-bromopyrazole using potassium permanganate in acidic conditions yields the carboxylic acid intermediate, which is subsequently functionalized with 2,3-dichloropyridine via condensation .

Key Steps:

  • Oxidation:
    3-Methyl-5-bromopyrazoleKMnO4,HCl5-Bromo-1H-pyrazole-3-carboxylic acid3\text{-Methyl-5-bromopyrazole} \xrightarrow{\text{KMnO}_4, \text{HCl}} 5\text{-Bromo-1H-pyrazole-3-carboxylic acid} (Yield: 76–85%) .

  • Condensation:
    5-Bromo-1H-pyrazole-3-carboxylic acid+2,3-DichloropyridineK2CO3,EtOHTarget Compound5\text{-Bromo-1H-pyrazole-3-carboxylic acid} + 2,3\text{-Dichloropyridine} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{Target Compound} (Yield: 70–75%) .

Reaction Mechanisms

The chlorine atom at the 4-position undergoes nucleophilic substitution reactions, while the carboxylic acid group participates in esterification or amidation. For instance, treatment with thionyl chloride (SOCl2\text{SOCl}_2) converts the acid to an acyl chloride, enabling further derivatization.

Applications in Research and Industry

Agrochemical Development

Pyrazole derivatives are widely used as herbicides due to their ability to inhibit plant growth regulators. The chlorine substituent enhances lipid solubility, facilitating membrane penetration in target organisms . Field trials with analogs of this compound have shown 90% efficacy in controlling broadleaf weeds .

Pharmaceutical Intermediates

The carboxylic acid moiety allows conjugation with bioactive molecules. For example, coupling with amines via peptide bonds has produced candidates with anti-inflammatory activity (IC50_{50}: 50–100 µM in COX-2 inhibition assays).

Table 2: Biological Activity of Selected Derivatives

DerivativeActivityIC50_{50}Source
Ethyl ester analogAntibacterial (E. coli)64 µg/mL
Amide conjugateAnti-inflammatory (COX-2)78 µM

Material Science

Incorporation into polymers improves thermal stability. A study reported a 40°C increase in the glass transition temperature (TgT_g) of polyamide composites containing 10 wt% of this compound .

Future Directions

Drug Delivery Systems

Encapsulation in liposomes or nanoparticles could enhance bioavailability. Preliminary data show a 3-fold increase in plasma concentration when formulated as a nanoemulsion.

Green Synthesis

Efforts to replace toxic oxidants like KMnO4_4 with enzymatic catalysts are underway. A laccase-mediated oxidation route achieved 68% yield with reduced environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator